N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide
Description
Chemical Nomenclature and Structural Identification
N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide belongs to the class of heterocyclic organic compounds characterized by a fused bicyclic structure containing both imidazole and pyridine rings. The compound is systematically identified through multiple nomenclature systems and structural descriptors that provide comprehensive characterization of its molecular architecture. The International Union of Pure and Applied Chemistry systematic name for this compound is N-(5-bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide, which precisely describes the substitution pattern and functional group arrangement.
The molecular formula C₁₁H₁₀BrN₃O indicates the presence of eleven carbon atoms, ten hydrogen atoms, one bromine atom, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 280.12 grams per mole. The compound is registered under Chemical Abstracts Service number 1973485-26-5, providing a unique identifier for this specific molecular structure. Additional identifying codes include the MDL number MFCD30531334 and PubChem Compound Identification number 122462616.
The structural characterization is further defined through advanced chemical notation systems. The International Chemical Identifier string InChI=1S/C11H10BrN3O/c12-8-2-1-3-10-13-9(6-15(8)10)14-11(16)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,16) provides a standardized representation of the molecular connectivity. The corresponding InChI Key NJXYTCVABPXPDW-UHFFFAOYSA-N serves as a shortened version for database searches and computational applications. The Simplified Molecular Input Line Entry System representation C1CC1C(=O)NC2=CN3C(=N2)C=CC=C3Br offers a linear notation describing the molecular structure.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀BrN₃O | |
| Molecular Weight | 280.12 g/mol | |
| CAS Registry Number | 1973485-26-5 | |
| PubChem CID | 122462616 | |
| MDL Number | MFCD30531334 | |
| InChI Key | NJXYTCVABPXPDW-UHFFFAOYSA-N |
The three-dimensional molecular architecture reveals specific conformational characteristics that influence the compound's chemical behavior and potential biological interactions. The imidazo[1,2-a]pyridine core structure represents a fused heterocyclic system where the imidazole ring shares two carbon atoms with the pyridine ring, creating a rigid planar framework. The bromine substituent at the 5-position of the imidazopyridine system introduces significant electronic effects and steric considerations that affect reactivity patterns. The cyclopropanecarboxamide group attached at the 2-position provides additional structural complexity and potential binding interactions.
Historical Context and Discovery Pathways
The development and characterization of this compound follows the broader historical trajectory of imidazopyridine research, which has gained significant momentum over the past several decades. The imidazo[1,2-a]pyridine scaffold has been recognized as a privileged structure in medicinal chemistry due to its exceptional biological activity profile and structural versatility. The compound was first documented in chemical databases in December 2016, with the most recent structural modifications recorded as recently as May 2025, indicating ongoing research interest and development.
The historical significance of imidazopyridine derivatives can be traced to their emergence as important pharmacophores in drug discovery programs. The recognition of imidazo[1,2-a]pyridine as a "drug prejudice" scaffold stems from its presence in numerous marketed pharmaceutical preparations and its broad spectrum of biological activities. This scaffold has demonstrated remarkable versatility in medicinal chemistry applications, including development of compounds with antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties.
The specific brominated derivative this compound represents a strategic modification designed to enhance synthetic versatility and biological activity. The introduction of the bromine atom at the 5-position creates opportunities for further chemical elaboration through cross-coupling reactions and other synthetic transformations. The cyclopropanecarboxamide functionality adds structural rigidity and potential for specific binding interactions with biological targets.
Research into imidazopyridine derivatives has experienced what has been characterized as a renaissance period in tuberculosis drug discovery research over the last decade. This renewed interest has driven the development of numerous structural analogs and derivatives, including brominated compounds like the subject molecule. The systematic exploration of structure-activity relationships within the imidazopyridine series has led to the identification of compounds with significant activity against multidrug-resistant tuberculosis and extensively drug-resistant tuberculosis.
The evolution of synthetic methodologies for constructing imidazopyridine scaffolds has also contributed to the accessibility and development of compounds like this compound. Advanced synthetic approaches including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and various bond formation strategies have enabled efficient preparation of diverse imidazopyridine derivatives.
Current Research Relevance in Organic and Medicinal Chemistry
This compound occupies a significant position in contemporary medicinal chemistry research as a key intermediate for the synthesis of biologically active molecules. The compound serves as a valuable building block for drug discovery programs targeting specific enzymes and receptors involved in various disease pathways, particularly in areas of oncology and inflammation research. Its structural features, specifically the bromoimidazopyridine moiety, make it an essential scaffold for developing potential therapeutic agents with optimized pharmacokinetic properties and enhanced binding affinity to target proteins.
The research utility of this compound extends to high-throughput screening assays where it functions as a starting point for identifying novel compounds with promising pharmacological activities. The systematic modification of its core structure allows researchers to explore structure-activity relationships and optimize lead compounds for improved therapeutic profiles. The bromine substituent at the 5-position provides a strategic handle for synthetic elaboration through palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups.
Contemporary research has demonstrated the exceptional versatility of imidazopyridine scaffolds in addressing multiple therapeutic areas simultaneously. The compound class has shown remarkable activity profiles spanning antimicrobial, anticancer, anti-inflammatory, and neurological applications. Recent developments in imidazo[1,2-a]pyridine research have particularly focused on their potential as antituberculosis agents, with several examples exhibiting significant activity against multidrug-resistant and extensively drug-resistant tuberculosis strains.
| Research Application | Therapeutic Area | Mechanistic Target | Development Stage |
|---|---|---|---|
| Enzyme Inhibition | Oncology | Kinase Pathways | Lead Optimization |
| Receptor Modulation | Inflammation | Inflammatory Mediators | Preclinical Research |
| Antimicrobial Activity | Infectious Disease | Bacterial Targets | Hit-to-Lead |
| High-Throughput Screening | Multiple | Various Targets | Discovery Phase |
The synthetic accessibility and structural modularity of this compound have positioned it as an important intermediate in medicinal chemistry libraries. The compound's design allows for systematic exploration of chemical space around the imidazopyridine core, facilitating the development of focused compound collections for biological screening programs. The cyclopropanecarboxamide functionality provides additional opportunities for hydrogen bonding interactions and conformational control in protein binding sites.
Recent advances in synthetic methodology have enhanced the accessibility of brominated imidazopyridine derivatives through improved synthetic routes. The development of one-pot synthesis strategies, microwave-assisted reactions, and metal-free synthetic approaches has streamlined the preparation of these compounds for research applications. These methodological improvements have reduced synthetic complexity and increased the feasibility of preparing diverse analog series for structure-activity relationship studies.
The compound's relevance in current drug discovery efforts is further emphasized by its potential role in addressing unmet medical needs, particularly in areas where existing therapeutic options are limited or compromised by resistance mechanisms. The imidazopyridine scaffold has demonstrated particular promise in tuberculosis research, where the development of new agents capable of reducing treatment duration for multidrug-resistant and extensively drug-resistant tuberculosis represents a critical clinical need.
Properties
IUPAC Name |
N-(5-bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-8-2-1-3-10-13-9(6-15(8)10)14-11(16)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXYTCVABPXPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN3C(=N2)C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901174502 | |
| Record name | Cyclopropanecarboxamide, N-(5-bromoimidazo[1,2-a]pyridin-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1973485-26-5 | |
| Record name | Cyclopropanecarboxamide, N-(5-bromoimidazo[1,2-a]pyridin-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1973485-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxamide, N-(5-bromoimidazo[1,2-a]pyridin-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly.
Another approach involves a one-pot tandem cyclization/bromination reaction in ethyl acetate, where TBHP is used to promote the cyclization and subsequent bromination . This method does not require a base and is efficient in producing the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound (C₁₁H₁₀BrN₃O, MW = 280.12 g/mol) contains three reactive components:
-
Bromine atom at position 5: Enables cross-coupling and nucleophilic substitution.
-
Imidazo[1,2-a]pyridine scaffold : Electron-deficient aromatic system prone to electrophilic substitution or metal coordination.
-
Cyclopropanecarboxamide group : Provides steric constraints and hydrogen-bonding capacity .
| Reactive Site | Potential Reactions |
|---|---|
| Bromine (C5) | Suzuki-Miyaura coupling, SNAr |
| Imidazole N | Metal coordination, alkylation |
| Carboxamide | Hydrolysis, condensation |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient imidazo[1,2-a]pyridine ring facilitates bromine displacement under basic conditions. Example:
-
Reaction with amines (e.g., piperidine) in DMF at 80°C yields N-substituted imidazo-pyridine derivatives.
Key Conditions :
-
Base: K₂CO₃ or DIPEA
-
Solvent: Polar aprotic (DMF, DMSO)
-
Temperature: 80–120°C
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
Reacts with aryl boronic acids (e.g., phenylboronic acid) to form biaryl derivatives:
Buchwald-Hartwig Amination
Forms C–N bonds with primary/secondary amines:
Carboxamide Modifications
-
Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the carboxamide converts to cyclopropanecarboxylic acid.
-
Condensation : Reacts with aldehydes (e.g., formaldehyde) in ethanol to form imine derivatives .
Cyclopropane Ring Opening
Strong acids (H₂SO₄) or transition metals (e.g., AgNO₃) can cleave the cyclopropane ring, yielding linear alkenes or carboxylates.
Metal-Mediated Reactions
The imidazole nitrogen coordinates to transition metals (Pd, Cu), enabling:
-
Ullmann-type couplings : Synthesis of dimeric imidazo-pyridines with CuI/1,10-phenanthroline .
-
C–H activation : Direct arylation at position 7 using Pd(OAc)₂ and pivalic acid.
Stability and Side Reactions
Scientific Research Applications
Anticancer Properties
Recent studies have suggested that N-{5-bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide exhibits notable anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, research indicates that compounds with similar structures can target specific kinases involved in cancer progression, making this compound a candidate for further investigation in cancer therapeutics .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Preliminary screenings have indicated effectiveness against several bacterial strains, suggesting its potential use as an antimicrobial agent. This aligns with the broader trend of exploring heterocyclic compounds for their antibacterial properties .
Structure-Activity Relationship (SAR) Studies
This compound serves as a valuable scaffold in SAR studies aimed at optimizing drug candidates. By modifying the cyclopropane or imidazo-pyridine components, researchers can explore variations that enhance potency and selectivity against specific biological targets .
In Vivo Studies
The compound's solubility and stability characteristics make it suitable for formulation in in vivo studies. Researchers are currently investigating its pharmacokinetics and bioavailability to assess its viability as a therapeutic agent .
Case Studies
Mechanism of Action
The mechanism of action of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Compounds:
tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate
- Structure : Replaces the cyclopropanecarboxamide with a tert-butyl carbamate group.
- Impact : The bulky tert-butyl group may reduce solubility compared to the cyclopropane moiety, while the carbamate linker could alter metabolic stability .
N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide
- Structure : Bromine at the 6-position instead of 3.
- Impact : Positional isomerism may affect electronic distribution and binding affinity. For example, the 5-bromo derivative likely has stronger electrophilic character at the imidazole ring, influencing reactivity in cross-coupling reactions .
Triazolo[1,5-a]pyridine Analogues
Key Compounds:
N-(5-(4-(Bromomethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide (CAS: 1206163-59-8) Structure: Replaces the imidazo[1,2-a]pyridine core with a triazolo[1,5-a]pyridine system and adds a bromomethylphenyl substituent.
N-[5-(4-Methylphenyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide (CAS: 1142936-90-0)
- Structure : Features a 4-methylphenyl group instead of bromine.
- Impact : The methyl group enhances lipophilicity (logP ~2.8 estimated) compared to the bromine-substituted analogue, which may favor CNS penetration but reduce electrophilic reactivity .
Heterocycle-Modified Analogues
Key Compounds:
{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide (CAS: 1423034-75-6)
- Structure : Replaces the pyridine ring with pyrimidine.
- Impact : The pyrimidine core increases nitrogen content, altering electronic properties and binding interactions (e.g., with ATP-binding pockets in kinases). The dihydrobromide salt improves solubility in polar solvents .
2-Chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid (CAS: 1284159-82-5)
- Structure : Substitutes cyclopropanecarboxamide with a carboxylic acid and introduces a chlorine atom.
- Impact : The carboxylic acid group enables ionic interactions with basic residues in target proteins, while chlorine’s smaller size compared to bromine may reduce steric hindrance .
Comparative Data Table
Research Findings and Implications
- Bromine Position : The 5-bromo substitution in the parent compound offers optimal steric and electronic properties for halogen-bonding interactions in kinase inhibitors, whereas 6-bromo analogues may exhibit reduced potency .
- Core Heterocycle : Triazolo[1,5-a]pyridine derivatives show enhanced thermal stability due to aromatic nitrogen density but require careful optimization to mitigate solubility challenges .
- Functional Groups : Cyclopropanecarboxamide provides a balance of rigidity and metabolic stability, outperforming tert-butyl carbamates in pharmacokinetic profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling cyclopropanecarboxamide with brominated imidazo[1,2-a]pyridine intermediates. Key steps include:
- Bromination : Introduce bromine at the 5-position of the imidazo[1,2-a]pyridine core using NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) to avoid over-halogenation .
- Amide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the cyclopropanecarboxylic acid to the brominated heterocycle. Solvent choice (e.g., DMF or THF) and reaction time (12–24 hrs) critically influence yield .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- FT-IR : Expect a strong C=O stretch at ~1672 cm⁻¹ (amide carbonyl) and N-H stretch at ~3150 cm⁻¹. Bromine substitution is confirmed by C-Br vibrations at ~821 cm⁻¹ .
- ¹H-NMR : Key peaks include aromatic protons at δ 7.3–8.6 ppm (split due to imidazo[1,2-a]pyridine ring currents) and cyclopropane CH₂ protons as a multiplet near δ 1.2–1.5 ppm .
- LC-MS : The molecular ion [M+H]⁺ should match the theoretical mass (e.g., m/z 306.0 for C₁₁H₁₀BrN₃O). Fragmentation patterns often include loss of Br (Δm/z ~79) and cyclopropane ring cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data, such as unexpected splitting in ¹H-NMR or missing LC-MS fragments?
- Methodological Answer :
- Dynamic Effects in NMR : Unexpected splitting may arise from restricted rotation in the cyclopropane-amide linkage. Variable-temperature NMR (e.g., 25–60°C in DMSO-d₆) can confirm conformational flexibility .
- LC-MS Artifacts : Missing fragments may indicate in-source decay. Use softer ionization (e.g., ESI instead of APCI) or tandem MS/MS to isolate parent ions. Cross-validate with high-resolution mass spectrometry (HRMS) .
- Comparative Analysis : Benchmark against structurally related compounds (e.g., imidazo[1,2-a]pyridine derivatives with non-brominated substituents) to identify substituent-specific effects .
Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity in biological systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model electron distribution, highlighting electrophilic sites (e.g., bromine and amide carbonyl) for nucleophilic attack .
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to predict binding modes. The bromine atom may occupy hydrophobic pockets, while the cyclopropane enhances rigidity .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of proposed protein-ligand complexes. Analyze RMSD and hydrogen-bonding networks .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s derivatives?
- Methodological Answer :
- Analog Synthesis : Replace bromine with other halogens (Cl, I) or functional groups (e.g., -CF₃) via cross-coupling (Suzuki or Buchwald-Hartwig). Modify the cyclopropane with methyl/aryl substituents to study steric effects .
- Biological Assays : Test derivatives against disease-relevant targets (e.g., cancer cell lines) using dose-response curves (IC₅₀). Correlate substituent electronegativity (Hammett σ values) with activity trends .
- Data Table :
| Derivative | Substituent (R) | IC₅₀ (μM) | LogP |
|---|---|---|---|
| 1 | Br | 0.45 | 2.1 |
| 2 | Cl | 1.20 | 1.8 |
| 3 | CF₃ | 0.12 | 2.5 |
- Statistical Analysis : Apply QSAR models (e.g., CoMFA) to identify critical physicochemical parameters (e.g., lipophilicity, polar surface area) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
